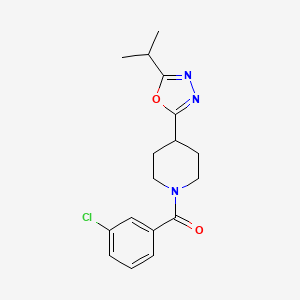
(3-Clorofenil)(4-(5-isopropil-1,3,4-oxadiazol-2-il)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.82. The purity is usually 95%.
BenchChem offers high-quality (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los compuestos con el grupo 1,3,4-oxadiazol se han utilizado como parte esencial del farmacoforo o como un enlace aromático plano para colocar los sustituyentes necesarios según las aplicaciones potenciales . Estas moléculas han mostrado potencial en una amplia gama de aplicaciones, incluyendo como agentes anticancerígenos, vasodilatadores, anticonvulsivos y antidiabéticos .
Moléculas de alta energía
Los oxadiazoles también se han establecido como un núcleo potencial de alta energía . Sus derivados han mostrado un balance de oxígeno favorable y un calor de formación positivo .
Ciencia de materiales
Los oxadiazoles son de considerable importancia en diferentes campos como la ciencia de los materiales . La presencia de los dos átomos de carbono permite dos sustituyentes en el anillo de oxadiazol, cuyas posiciones causan diferencias en sus propiedades debido a la variación en el entorno electrónico .
Materiales energéticos y sales iónicas
La variación en las propiedades de los oxadiazoles permite que estas moléculas se utilicen como moléculas de alta energía o materiales energéticos, sales iónicas .
Actividad antimicrobiana
Algunos derivados de piperazina han mostrado actividad antimicrobiana . La simulación de acoplamiento de los ocho derivados de piperazina cromo-2-ona más activos hacia la enzima oxidorreductasa mostró que el complejo enzima-inhibidor más estable se estabilizó mediante interacciones hidrófobas que se producen entre las unidades aromáticas del ligando y los residuos lipofílicos del sitio de unión .
Tratamiento de trastornos neurológicos
Un compuesto con una estructura similar, 1-Isopropil-3-{5-[1-(3-metoxipropil)piperidin-4-il]-[1,3,4]oxadiazol-2-il}-1H-indazol oxalato, es un agonista parcial potente, selectivo y biodisponible por vía oral del receptor 5-HT4 destinado tanto al tratamiento modificador de la enfermedad como al tratamiento sintomático de la enfermedad de Alzheimer y otros trastornos de la memoria y la cognición como el déficit de atención e hiperactividad, la enfermedad de Parkinson y la esquizofrenia .
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, a key structural component of this compound, have been known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of the target, depending on the specific derivative and target .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Oxadiazole derivatives have been reported to have a variety of effects, including antimicrobial, anticonvulsant, and anticancer activities .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(2)15-19-20-16(23-15)12-6-8-21(9-7-12)17(22)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVHTRVHJKRSLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
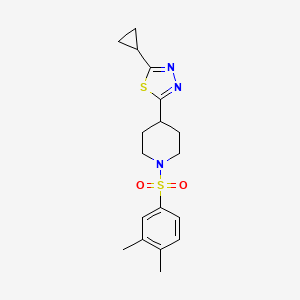
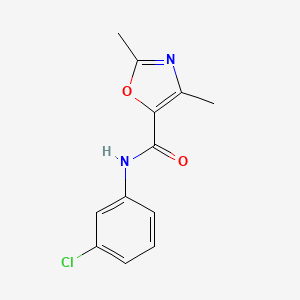

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2378397.png)
![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)
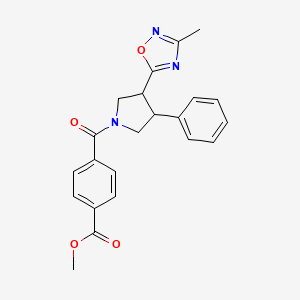
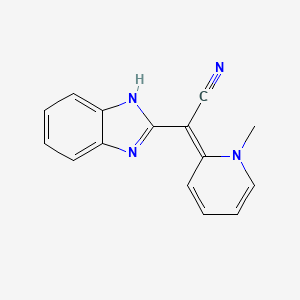


![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)
![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)
